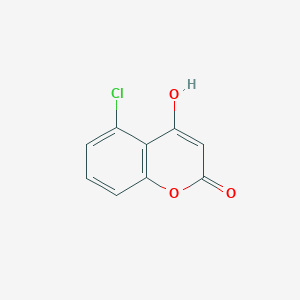

5-Chloro-4-hydroxy-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAZCJCNBVWFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715836 | |

| Record name | 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54311-48-7 | |

| Record name | 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 4-Hydroxycoumarin Scaffold

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-4-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) core is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] This benzopyran-2-one framework is the structural nucleus of numerous natural products and synthetic compounds exhibiting a vast spectrum of pharmacological activities.[1] Historically, derivatives of this scaffold, most notably warfarin, have been cornerstones of anticoagulant therapy.[1] Beyond this classical application, the 4-hydroxycoumarin family has demonstrated significant potential as antibacterial, antiviral, antifungal, antitumor, and anti-inflammatory agents.[1][3][4]

The reactivity of the 4-hydroxycoumarin system, particularly the nucleophilic character of the C3 position and the acidity of the 4-hydroxyl group, makes it a versatile starting point for the synthesis of diverse heterocyclic compounds.[1] This guide focuses on a specific, halogenated derivative: This compound . The introduction of a chlorine atom at the 5-position of the aromatic ring significantly modulates the electronic properties and, consequently, the reactivity and biological profile of the molecule. This document serves as a technical resource, providing an in-depth analysis of its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity to support its application in research and drug development.

Synthesis and Mechanism

The synthesis of 4-hydroxycoumarins is well-established, with several named reactions providing access to this scaffold, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions.[5][6] For the synthesis of this compound, a common and efficient approach involves the condensation of a substituted phenol with a malonic acid derivative, followed by intramolecular cyclization.

A plausible and widely utilized method is the reaction of an appropriately substituted phenol with diethyl malonate, which undergoes cyclization at high temperatures, often referred to as the von Pechmann condensation, although this name is more strictly applied to reactions with β-keto esters. The key starting material for the target molecule would be a 2-halophenol derivative which can react with malonic esters to undergo cyclization.

Illustrative Synthetic Protocol: Cyclocondensation

This protocol describes a general procedure for the synthesis of 4-hydroxycoumarins that can be adapted for this compound, likely starting from 2-chlorophenol and diethyl malonate under thermal conditions, which would then require a subsequent reaction to form the lactone. A more direct route often involves the reaction of a substituted methyl salicylate with phenyl acetic acid derivatives in the presence of a dehydrating agent like phosphorous oxychloride, followed by cyclization.[6]

Step-by-Step Methodology:

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-hydroxybenzoate (or a suitable chlorinated precursor) and phenylacetic acid in a solvent such as pyridine.

-

Dehydration/Condensation: Cool the mixture in an ice bath and slowly add a dehydrating agent like phosphorous oxychloride.

-

Cyclization: After the initial reaction, add a base such as potassium hydroxide in pyridine to facilitate the intramolecular Dieckmann-like condensation, forming the 4-hydroxycoumarin ring system.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and acidified to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Reaction Mechanism Workflow

The formation of the 4-hydroxycoumarin ring from a methyl salicylate precursor and an acetic acid derivative involves an initial esterification followed by a base-catalyzed intramolecular cyclization (a Dieckmann condensation).

Caption: Generalized workflow for 4-hydroxycoumarin synthesis.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Reference |

| CAS Number | 54311-48-7 | [7][8][9] |

| Molecular Formula | C₉H₅ClO₃ | |

| Molecular Weight | 196.59 g/mol | |

| Appearance | White to off-white solid | General observation |

| Melting Point | Data not widely published; expected to be a high-melting solid | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water | [7] |

Spectral Data and Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented here are based on the known spectra of the parent 4-hydroxycoumarin and predicted shifts due to the 5-chloro substituent.[1]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR (DMSO-d₆) | -OH | > 10 ppm (broad singlet) | Acidic proton of the enolic hydroxyl group. |

| H-3 | ~5.7 ppm (singlet) | Vinylic proton on the pyrone ring. | |

| H-6, H-7, H-8 | ~7.2 - 7.9 ppm (multiplets) | Aromatic protons. The chlorine at C-5 will induce downfield shifts and alter coupling patterns compared to the parent compound. | |

| ¹³C NMR (DMSO-d₆) | C-2 (C=O) | ~163 ppm | Carbonyl carbon of the lactone. |

| C-4 (C-OH) | ~161 ppm | Enolic carbon bearing the hydroxyl group. | |

| C-5 to C-10 | ~110 - 153 ppm | Aromatic carbons. C-5 (bearing Cl) will be significantly shifted. | |

| C-3 | ~103 ppm | Vinylic carbon adjacent to the carbonyl group. | |

| IR (KBr) | O-H stretch | 3300 - 3500 cm⁻¹ (broad) | Intramolecular hydrogen bonding of the hydroxyl group. |

| C=O stretch | ~1660 cm⁻¹ | Lactone carbonyl stretching frequency.[1] | |

| C=C stretch | ~1530-1620 cm⁻¹ | Aromatic and pyrone ring double bond stretching.[1] | |

| Mass Spec (EI) | [M]⁺ | m/z 196 | Molecular ion peak. |

| [M+2]⁺ | m/z 198 | Isotopic peak due to ³⁷Cl, with an intensity of ~1/3 of the [M]⁺ peak. |

Chemical Reactivity and Derivatization Potential

The chemical behavior of this compound is governed by the interplay of the acidic 4-hydroxyl group, the nucleophilic C3 position, and the electrophilic aromatic ring.

Key Reaction Pathways

-

Tautomerism and Acidity : The molecule exists in tautomeric equilibrium between the 4-hydroxy-2-pyrone form and the 2,4-chromanedione form. The hydroxyl proton is acidic and can be readily removed by a base to form a resonance-stabilized anion, which is a key intermediate for many reactions.

-

C3-Alkylation/Acylation : The C3 position is highly nucleophilic, especially after deprotonation of the 4-OH group. It readily participates in C-C and C-heteroatom bond-forming reactions. This is the most common site for derivatization to build molecular complexity.[1] For example, it undergoes alkylation with benzylic alcohols in the presence of an acid catalyst.[1]

-

Condensation Reactions : The active methylene character of the C3 position allows for Knoevenagel-type condensation reactions with aldehydes and ketones, leading to 3-substituted derivatives.[1]

-

Electrophilic Aromatic Substitution : The benzene ring can undergo further electrophilic substitution (e.g., nitration). The directing effects of the existing chloro- and oxygen-containing groups will determine the position of the incoming electrophile. For instance, nitration of the parent 4-hydroxycoumarin can yield the 3-nitro or 6-nitro derivative depending on the reaction conditions.[1]

Caption: Key reactive sites of the 5-Chloro-4-hydroxycoumarin scaffold.

Applications in Drug Discovery and Research

The incorporation of a chlorine atom onto the 4-hydroxycoumarin scaffold can enhance biological activity, improve pharmacokinetic properties, or provide a handle for further chemical modification. While specific studies on this compound are not extensively documented in mainstream literature, the activities of related chlorinated coumarins and benzamides provide strong rationale for its investigation.

-

Antibacterial Agents : Many coumarin derivatives exhibit potent antibacterial activity.[10][11] The chloro-substituent can enhance lipophilicity, potentially improving cell membrane penetration and leading to increased efficacy against both Gram-positive and Gram-negative bacteria.

-

Antiviral Research : Chlorinated benzamide analogues, which share structural similarities, have been identified as potent inhibitors of human adenovirus (HAdV).[12] This suggests that this compound could serve as a valuable scaffold for the development of novel antiviral agents.

-

Anticancer Potential : The 2H-chromen-2-one framework is present in numerous compounds tested for anticancer properties.[13] Derivatives have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.[4]

-

Synthetic Building Block : Beyond its intrinsic activity, this molecule is a crucial intermediate. The defined substitution pattern allows for the regioselective synthesis of more complex molecules, making it a valuable tool for building libraries of compounds for high-throughput screening.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties—defined by the acidic hydroxyl group, the nucleophilic C3 position, and the electronically modified aromatic ring—make it an attractive scaffold for chemical derivatization. For researchers in medicinal chemistry and drug development, it represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide provides the foundational chemical knowledge necessary to effectively utilize this compound in a research setting.

References

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. 4-hydroxy-2H-chromen-2-one core, 17 | C22H18O3 | CID 54736425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

- 6. researchgate.net [researchgate.net]

- 7. chemexpress.cn [chemexpress.cn]

- 8. arctomsci.com [arctomsci.com]

- 9. 54311-48-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-4-hydroxy-2H-chromen-2-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Coumarin Scaffold

The coumarin nucleus, a benzopyran-2-one framework, is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and synthetic compounds with a wide array of biological activities.[1] Among its many derivatives, the 4-hydroxycoumarin subclass has garnered significant attention, most notably for its anticoagulant properties, as exemplified by the widely used drug warfarin.[2] However, the therapeutic potential of 4-hydroxycoumarins extends far beyond anticoagulation, with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This guide focuses on a specific, yet highly promising, subset of these compounds: 5-Chloro-4-hydroxy-2H-chromen-2-one and its derivatives. The introduction of a chloro substituent at the 5-position of the coumarin ring can significantly modulate the molecule's physicochemical properties and biological activity, opening new avenues for drug discovery and development. This document serves as a comprehensive technical resource, providing insights into the synthesis, mechanisms of action, and therapeutic potential of this intriguing class of molecules.

Synthesis of the this compound Core

The cornerstone of synthesizing this compound and its derivatives is the construction of the coumarin nucleus. The Pechmann condensation is a classic and widely utilized method for this purpose, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[5][6]

The Pechmann Condensation: A Reliable Route to the Core Scaffold

The synthesis of this compound commences with the selection of appropriate starting materials. In this case, 4-chlorophenol serves as the phenolic component, and a malonic acid ester, such as diethyl malonate, acts as the β-dicarbonyl compound. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization.[5]

Diagram of the Pechmann Condensation Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Pechmann Condensation [organic-chemistry.org]

An In-depth Technical Guide to the Antimicrobial Effects of 5-Chloro-4-hydroxy-2H-chromen-2-one

Foreword: The Evolving Landscape of Antimicrobial Research

The relentless emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates a continuous and innovative search for novel antimicrobial agents. Within this landscape, heterocyclic compounds have garnered significant attention, with coumarins—a class of benzopyran-2-one derivatives—standing out for their remarkable structural diversity and broad spectrum of pharmacological activities.[1][2][3] These activities range from anticoagulant and anti-inflammatory to potent antimicrobial properties.[3][4] This guide focuses on a specific, synthetically accessible derivative, 5-Chloro-4-hydroxy-2H-chromen-2-one , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its antimicrobial potential, grounded in established methodologies and the broader context of coumarin chemistry.

Synthetic Strategy: Accessing the this compound Scaffold

The synthesis of 4-hydroxycoumarin derivatives is most classically achieved via the Pechmann condensation or by variations of intramolecular cyclization of phenol and malonic acid derivatives.[5][6] For the synthesis of this compound, a logical and efficient pathway involves the reaction of a substituted phenol with a malonic acid derivative, often catalyzed by an acid.

Proposed Synthetic Pathway: Modified Pechmann Condensation

The synthesis can be envisioned starting from 4-chlororesorcinol and diethyl malonate, driven by a strong acid catalyst or a dehydrating agent like polyphosphoric acid (PPA). The causality here is the acid-catalyzed esterification followed by an intramolecular Friedel-Crafts acylation, which upon enolization yields the stable 4-hydroxycoumarin scaffold.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by characterization techniques that verify the molecular structure and purity.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chlororesorcinol (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Catalyst Addition: Slowly add polyphosphoric acid (PPA) (10x weight of 4-chlororesorcinol) to the mixture with vigorous stirring. The viscosity of the mixture will increase significantly.

-

Reaction Progression: Heat the reaction mixture in an oil bath at 80-90°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of the starting phenol is a key indicator.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the viscous mixture onto crushed ice (approx. 500g) with constant stirring. This hydrolyzes the PPA and precipitates the crude product.

-

The resulting solid precipitate is collected by vacuum filtration through a Buchner funnel.

-

Wash the crude product thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

-

Purification:

-

Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using spectroscopic methods:

-

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of a novel compound is typically assessed through a standardized set of in vitro assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

Standard Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow is designed to first qualitatively screen for activity (disk diffusion) and then quantitatively determine the potency (MIC).

Caption: Standard workflow for antimicrobial susceptibility testing.

Protocol 1: Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

-

Inoculation: Uniformly spread a standardized microbial inoculum (0.5 McFarland standard) over the entire surface of the agar plates.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ) onto the inoculated agar surface.

-

Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Data Collection: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[1]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[9][10]

-

Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.

-

Serial Dilution: Add 50 µL of the compound's stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a concentration gradient.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Cover and incubate the plates under the same conditions as the disk diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antimicrobial Spectrum and Potency

While specific experimental data for this compound is not available in the cited literature, we can project its likely activity based on related structures. Coumarin derivatives are known to be active against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][9] The presence of a halogen, such as chlorine, and a hydroxyl group often enhances antimicrobial potency.[9]

Table 1: Illustrative Antimicrobial Activity Profile of this compound

(Disclaimer: The following data is illustrative and based on the reported activities of similar coumarin derivatives. It serves as a representative example for data presentation and requires experimental validation.)

| Test Organism | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Bacillus cereus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | 128 |

| Candida albicans | Fungus (Yeast) | 32 |

| Aspergillus flavus | Fungus (Mold) | 64 |

Proposed Mechanism of Action

The precise mechanism of action for many coumarins is still under investigation, but several compelling targets have been identified. For antibacterial action, a prominent proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase) .[11]

This enzyme is crucial for bacterial DNA replication, transcription, and repair. By binding to the GyrB subunit, coumarins can inhibit the ATPase activity of the enzyme, preventing the negative supercoiling of DNA. This leads to the cessation of essential cellular processes and ultimately results in bacterial cell death.[11]

Caption: Proposed inhibition of DNA gyrase by coumarin derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. Based on the extensive literature on related coumarin derivatives, it is logical to hypothesize that this compound will exhibit significant antibacterial and antifungal properties, potentially mediated through the inhibition of critical bacterial enzymes like DNA gyrase.[1][11] The synthetic accessibility of the 4-hydroxycoumarin core allows for further structural modifications to optimize potency and selectivity.

Future research should focus on:

-

Experimental Validation: Synthesizing and characterizing this compound and rigorously evaluating its antimicrobial activity against a broad panel of resistant and susceptible pathogens.

-

Mechanistic Studies: Elucidating the precise molecular mechanism(s) of action through enzyme inhibition assays, cell membrane integrity studies, and gene expression analysis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with varied substitutions on the benzopyran ring to develop a robust SAR profile, guiding the design of more potent derivatives.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of lead compounds in preclinical animal models of infection.

This guide provides a foundational framework for initiating research into the antimicrobial effects of this compound, leveraging established protocols and the wealth of knowledge surrounding the versatile coumarin class of compounds.

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. In-vitro antibacterial, antifungal and cytotoxic activities of some coumarins and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Anti-inflammatory Activity of 5-Chloro-4-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory potential of 5-Chloro-4-hydroxy-2H-chromen-2-one, a halogenated derivative of the well-studied 4-hydroxycoumarin scaffold. While direct experimental data on this specific molecule is emerging, this document synthesizes the established anti-inflammatory properties of the parent compound and related analogs to build a robust predictive framework for its mechanism of action and experimental evaluation. This guide delves into the probable molecular targets, including key inflammatory enzymes and signaling pathways, and provides detailed protocols for in vitro and in vivo validation. The content is structured to empower researchers to design and execute logical and effective studies to elucidate the therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

The coumarin, or 2H-chromen-2-one, nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties.[1] A significant body of research has also established the anti-inflammatory potential of this class of compounds.[2][3] The 4-hydroxycoumarin backbone, in particular, has been identified as a key pharmacophore for anti-inflammatory effects.[4][5]

The introduction of a chlorine atom at the 5-position of the 4-hydroxycoumarin structure is a strategic modification. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability. These changes can, in turn, enhance its biological activity and pharmacokinetic profile. Therefore, this compound represents a promising candidate for a novel anti-inflammatory agent with potentially improved potency and drug-like properties. This guide outlines the scientific basis for this hypothesis and provides a roadmap for its experimental validation.

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of coumarin derivatives are multifaceted, often involving the modulation of multiple key components of the inflammatory cascade.[3] Based on the activities of structurally related compounds, the anti-inflammatory action of this compound is likely mediated through the inhibition of critical enzymes and the modulation of intracellular signaling pathways.

Inhibition of Pro-inflammatory Enzymes

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of enzymes responsible for the synthesis of inflammatory mediators.

-

Cyclooxygenase (COX) Enzymes: The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy and function primarily by inhibiting COX enzymes.[7][8] It is highly probable that this compound will exhibit inhibitory activity against COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

-

Lipoxygenase (LOX) Enzymes: The lipoxygenase enzymes, particularly 5-lipoxygenase (5-LOX), catalyze the conversion of arachidonic acid to leukotrienes, another class of potent pro-inflammatory mediators.[9][10][11][12] Dual inhibition of both COX and LOX pathways is an attractive therapeutic strategy, as it can provide broader anti-inflammatory coverage and potentially reduce the side effects associated with selective COX inhibition.[13][14] The coumarin scaffold has been associated with LOX inhibition, suggesting this as a plausible mechanism for this compound.[15]

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, the anti-inflammatory activity of this compound is likely to involve the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its translocation to the nucleus, where it initiates the transcription of target genes.[16] Many natural and synthetic compounds, including coumarin derivatives, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways are a set of three major signaling cascades (ERK, JNK, and p38) that are activated by a variety of extracellular stimuli, including inflammatory cytokines and bacterial products.[18][19] Activation of these pathways leads to the phosphorylation and activation of transcription factors that, in turn, regulate the expression of inflammatory genes.[20][21] The modulation of MAPK signaling is a recognized mechanism of anti-inflammatory drug action.[22]

The proposed mechanisms of action are depicted in the following signaling pathway diagram:

References

- 1. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins | Bentham Science [eurekaselect.com]

- 4. Intestinal anti-inflammatory activity of coumarin and 4-hydroxycoumarin in the trinitrobenzenesulphonic acid model of rat colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors | MDPI [mdpi.com]

- 14. Inhibition of 5-LOX, COX-1, and COX-2 increases tendon healing and reduces muscle fibrosis and lipid accumulation after rotator cuff repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of 5-Chloro-4-hydroxy-2H-chromen-2-one Derivatives

Executive Summary: The 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) scaffold is a cornerstone in medicinal chemistry, famously represented by the anticoagulant drug warfarin. The introduction of a chlorine atom at the 5-position creates the 5-Chloro-4-hydroxy-2H-chromen-2-one core, a modification that significantly influences the molecule's electronic properties and lipophilicity, thereby modulating its biological activity. This guide provides a detailed exploration of the structure-activity relationships (SAR) for this specific class of derivatives, focusing on their synthesis, diverse biological activities including anticoagulant, antimicrobial, and anticancer effects, and the mechanistic rationale behind their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

The this compound Scaffold: A Privileged Structure

Coumarins are a large class of benzopyrone natural compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The 4-hydroxycoumarin subclass is particularly notable for its potent anticoagulant effects, which arise from the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[3][4] This inhibition disrupts the vitamin K cycle, which is crucial for the synthesis of several blood clotting factors.[5][6]

The addition of a chloro group at the C-5 position of the benzopyran ring introduces a key modification. Chlorine is an electron-withdrawing group that can alter the acidity of the 4-hydroxyl group, a critical feature for VKOR inhibition. It also increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement. These modifications make the 5-chloro-4-hydroxycoumarin core an intriguing scaffold for developing new therapeutic agents with potentially enhanced potency or novel biological activities.

Core Synthesis Strategy

The synthesis of this compound derivatives typically begins with the creation of the core scaffold, followed by derivatization, most commonly at the C-3 position. The high reactivity of the C-3 position makes it an ideal site for introducing a wide range of substituents to explore the SAR.[7][8] A general and robust method for synthesizing the core is through the Pechmann condensation of a substituted phenol with a β-ketoester, followed by further modifications.

General Synthetic Workflow

A common route involves the reaction of 2-chlorophenol with diethyl malonate, which upon cyclization, yields the this compound core. Subsequent derivatization at the C-3 position can be achieved through various reactions, such as Knoevenagel condensation or Michael addition.[9]

Caption: General synthetic pathway for C-3 substituted derivatives.

Detailed Experimental Protocol: Synthesis of a 3-substituted derivative

-

Synthesis of this compound: A mixture of 2-chlorophenol (1 eq.) and diethyl malonate (1.2 eq.) is slowly added to a stirred solution of concentrated sulfuric acid at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The resulting mixture is poured onto crushed ice, and the precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure this compound.

-

Synthesis of 3-(Aryl)-5-chloro-4-hydroxy-2H-chromen-2-one: this compound (1 eq.) and an appropriate aromatic aldehyde (1.1 eq.) are dissolved in ethanol. A catalytic amount of piperidine is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to afford the desired 3-substituted derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-chloro-4-hydroxycoumarin derivatives is highly dependent on the nature and position of the substituents. The most extensively studied position for modification is C-3.

Anticoagulant Activity

The primary mechanism of anticoagulant 4-hydroxycoumarins is the inhibition of Vitamin K epoxide reductase (VKOR).[3] The SAR for this activity is well-defined.

-

Requirement at C-3: A large, lipophilic substituent at the 3-position is crucial for anticoagulant activity.[3] This substituent is thought to mimic the side chain of Vitamin K and occupy a hydrophobic pocket in the active site of VKOR.

-

Influence of the 5-Chloro Group: The electron-withdrawing nature of the chlorine at C-5 can increase the acidity of the 4-hydroxyl group, which is essential for binding to the enzyme.[4] Furthermore, the chloro group enhances the overall lipophilicity of the molecule, which may improve its pharmacokinetic profile.

-

Aromatic Substituents at C-3: The presence of an aromatic ring at the C-3 position often leads to potent anticoagulant activity. A review of various 4-hydroxycoumarin derivatives indicates that a chlorine atom at the para-position of this C-3 aromatic ring can result in particularly potent anticoagulant effects compared to other halogen or nitro substituents.[9][10]

Antimicrobial Activity

Several 4-hydroxycoumarin derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[7][8]

-

General Observations: Studies on various 4-hydroxycoumarin derivatives have shown that they are often effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, but show weaker or no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[8]

-

Impact of C-3 Substituents: The nature of the substituent at the C-3 position significantly influences antimicrobial potency. Dimeric structures, formed by condensing 4-hydroxycoumarin with aldehydes, have shown promising results.[7] For instance, bis-coumarin derivatives linked by a substituted benzylidene bridge have exhibited good antibacterial and antimycotic activities.

-

Role of the 5-Chloro Group: While specific SAR studies on 5-chloro derivatives are less common in the context of antimicrobial activity, the increased lipophilicity conferred by the chlorine atom could enhance the penetration of the bacterial cell membrane, potentially leading to improved activity.

Anticancer Activity

The anticancer potential of coumarin derivatives is an area of growing interest.[1][2] They have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[11]

-

SAR for Anticancer Effects: A study on 4-substituted coumarins identified a 5-chloro derivative, specifically 5-chloro-N-(2-methoxy-5-(methyl(2-oxo-2H-chromen-4-yl)amino)pentanamide), as having potent anti-proliferative activity with IC50 values in the nanomolar range.[1][2] This compound was found to disrupt microtubule networks and induce G2/M phase cell cycle arrest.[1][2]

-

Mechanism of Action: The anticancer mechanisms of 4-hydroxycoumarin derivatives are diverse. They can inhibit signaling pathways like PI3K/AKT/mTOR, affect apoptosis-related proteins, and inhibit microtubule polymerization.[1][2] The 5-chloro substituent likely contributes to the overall potency by modulating the electronic and steric properties of the molecule, leading to better interaction with biological targets.

Table 1: Summary of Biological Activities and Key SAR Findings

| Biological Activity | Key Structural Requirements | Influence of 5-Chloro Group | Example/Observation |

| Anticoagulant | Large, lipophilic substituent at C-3.[3] | Enhances acidity of 4-OH and increases lipophilicity. | Para-chloro substitution on a C-3 aromatic ring leads to potent activity.[9][10] |

| Antimicrobial | Often active against Gram-positive bacteria.[8] | May improve membrane penetration due to increased lipophilicity. | Dimeric bis-coumarin structures show good activity.[7] |

| Anticancer | Varies with target; specific substitutions at C-4 and C-5 are important. | Contributes to potent antiproliferative activity in specific derivatives.[1][2] | A 5-chloro derivative showed potent microtubule disruption activity.[1][2] |

Mechanistic Insights: The Vitamin K Cycle

The best-understood mechanism for 4-hydroxycoumarin derivatives is their role as anticoagulants through the inhibition of the Vitamin K cycle.

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin derivatives.

In this cycle, the reduced form of Vitamin K (hydroquinone) acts as a cofactor for γ-glutamyl carboxylase (GGCX), which activates clotting factors by carboxylation.[5] This process oxidizes Vitamin K to its epoxide form. VKOR is responsible for recycling Vitamin K epoxide back to its active hydroquinone form.[3] 5-Chloro-4-hydroxycoumarin derivatives act as potent inhibitors of VKOR, leading to a depletion of active Vitamin K and a subsequent decrease in the synthesis of functional clotting factors, resulting in an anticoagulant effect.[3][4]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and privileged structure in medicinal chemistry. The introduction of the 5-chloro substituent provides a valuable handle for modulating the physicochemical properties and biological activities of 4-hydroxycoumarin derivatives. While the SAR for anticoagulant activity is well-established, the exploration of these derivatives as antimicrobial and anticancer agents is a promising and evolving field.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a broader range of 5-chloro derivatives with diverse substitutions at the C-3 position and other positions to build more comprehensive SAR models for antimicrobial and anticancer activities.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways involved in the non-anticoagulant activities of these compounds.

-

Pharmacokinetic and toxicity profiling: Evaluating the drug-like properties of the most potent derivatives to assess their potential for further development.

By leveraging the unique properties of the 5-chloro-4-hydroxycoumarin core, there is significant potential to develop novel and effective therapeutic agents for a range of diseases.

References

- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-hydroxy-2H-chromen-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Imperative for Substituted Coumarins

In the landscape of medicinal chemistry and materials science, coumarin derivatives stand out for their structural versatility and significant biological activities. The parent compound, 4-hydroxycoumarin, is the cornerstone of a major class of anticoagulant drugs.[1] Introducing substituents onto this privileged scaffold, such as a chloro group at the 5-position, creates 5-Chloro-4-hydroxy-2H-chromen-2-one (CAS 54311-48-7)—a molecule with altered electronic, lipophilic, and steric properties. These modifications can profoundly influence its pharmacological profile and potential as a synthetic intermediate.

A rigorous and unambiguous structural elucidation is the bedrock upon which all further research is built. Without it, biological data is meaningless, and synthetic pathways are unreliable. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in first principles and validated by comparative analysis with closely related, empirically characterized analogs, demonstrating a robust, self-validating analytical workflow.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectral interpretation is a clear understanding of the molecule's architecture. The numbering of the coumarin ring system is standardized, and it is this framework that allows us to assign specific signals to individual atoms or functional groups.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift (δ) of each nucleus provides a precise electronic fingerprint, while spin-spin coupling reveals connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region and one for the vinylic proton, in addition to the hydroxyl proton. The presence of the electron-withdrawing chloro group at C5 and the electron-donating hydroxyl group at C4 significantly influences the chemical shifts of the aromatic protons (H6, H7, H8).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale for Assignment |

|---|---|---|---|---|

| ~12.0 - 14.0 | broad singlet | - | 4-OH | The enolic hydroxyl proton is acidic and often appears as a broad, downfield signal due to hydrogen bonding with the solvent (DMSO) and the C2-carbonyl.[2] |

| ~7.70 | doublet of doublets | J ≈ 8.0, 1.5 | H-8 | This proton is ortho to the ring oxygen and meta to the C5-Cl group. It is expected to be the most downfield of the C6-C8 protons. |

| ~7.55 | triplet | J ≈ 8.0 | H-7 | This proton is coupled to both H-6 and H-8, resulting in a triplet or triplet-like pattern. Its chemical shift is intermediate. |

| ~7.25 | doublet of doublets | J ≈ 8.0, 1.5 | H-6 | This proton is ortho to the C5-Cl group, which deshields it, but it is also para to the ring oxygen. It is expected to be the most upfield of the aromatic protons. |

| ~5.70 | singlet | - | H-3 | The vinylic proton at C3 typically appears as a singlet in 4-hydroxycoumarins and is significantly shielded compared to aromatic protons. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all nine carbon atoms of the coumarin core. The chemical shifts are highly diagnostic, particularly for the carbonyl carbon (C2), the oxygen-bearing carbons (C4, C8a), and the chlorine-bearing carbon (C5).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

|---|---|---|

| ~163.0 | C-4 | The enolic carbon bearing the hydroxyl group is highly deshielded. |

| ~160.5 | C-2 | The lactone carbonyl carbon is characteristically found in this downfield region.[3] |

| ~152.5 | C-8a | This carbon is attached to the heterocyclic oxygen atom, leading to a significant downfield shift. |

| ~133.0 | C-7 | Aromatic CH carbon, with a typical chemical shift in this range. |

| ~125.0 | C-6 | Aromatic CH carbon. |

| ~123.5 | C-5 | The carbon directly attached to chlorine (ipso-carbon) experiences a moderate deshielding effect. |

| ~118.0 | C-4a | This quaternary carbon is part of the fused ring junction. |

| ~116.0 | C-8 | Aromatic CH carbon. |

| ~92.0 | C-3 | The vinylic carbon is significantly shielded compared to the aromatic carbons. |

Experimental Protocol for NMR Data Acquisition

Trustworthy data acquisition requires a standardized and well-justified protocol.

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar coumarins and for its ability to allow observation of the exchangeable -OH proton.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data with proton decoupling (e.g., zgpg30 pulse program).

-

Use a spectral width of at least 220 ppm.

-

A relaxation delay of 5 seconds is recommended to allow for the slower relaxation of quaternary carbons.

-

Co-add a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

-

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve signal appearance.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key vibrations are the O-H stretch of the hydroxyl group, the C=O stretch of the lactone, and vibrations from the aromatic ring and C-Cl bond.

Table 3: Predicted IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparative Insights |

|---|---|---|---|

| 3200 - 2800 | O-H stretch | Broad, Medium | The enolic hydroxyl group participates in strong intermolecular hydrogen bonding, resulting in a very broad absorption band at a lower frequency than a free O-H. |

| ~1710 | C=O stretch (lactone) | Strong, Sharp | This is a highly characteristic and intense absorption for the α,β-unsaturated lactone system in the coumarin core. The spectrum for 4-hydroxy-2H-chromen-2-one shows this peak around 1700 cm⁻¹.[4] |

| 1620, 1580, 1490 | C=C stretch (aromatic) | Medium-Strong | These absorptions are typical for the stretching vibrations within the benzene ring. |

| ~1100 - 1200 | C-O stretch | Strong | Corresponds to the stretching of the C-O bonds within the lactone ring and the C-OH group. |

| ~750 - 850 | C-H bend (aromatic, out-of-plane) | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring. |

| ~700 - 800 | C-Cl stretch | Medium | The carbon-chlorine stretching vibration is expected in this region of the fingerprint. |

Experimental Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. Causality: This is a critical self-validating step to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common and informative method.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

|---|---|---|

| 196 / 198 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is the definitive isotopic signature for a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[5] |

| 168 / 170 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule via retro-Diels-Alder (RDA) fragmentation of the pyrone ring is a classic fragmentation pathway for coumarins. |

| 139 | [M - CO - Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CO]⁺˙ fragment. |

| 133 | [M - CO - H - Cl]⁺˙ | Loss of a chlorine atom and a hydrogen atom from the benzofuran radical cation. |

The Logic of Spectroscopic Characterization: A Workflow

The synergy between these techniques provides a comprehensive and cross-validating picture of the molecular structure.

Figure 2: A logical workflow for the comprehensive spectroscopic analysis and structure validation.

Conclusion

The structural confirmation of this compound is achieved through a multi-pronged spectroscopic approach. While direct experimental spectra are not widely published, a robust and reliable set of predicted data can be generated based on foundational spectroscopic principles and comparison with verified analogs. Mass spectrometry confirms the molecular formula and the presence of chlorine. Infrared spectroscopy validates the core functional groups, including the critical lactone carbonyl and enolic hydroxyl moieties. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the precise location of the chloro-substituent. This integrated analytical strategy ensures the highest degree of scientific integrity, providing a solid foundation for any subsequent research and development involving this compound.

References

- 1. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 2H-1-Benzopyran-2-one, 4-hydroxy- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one

Abstract: This document provides a comprehensive guide for the synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one, a halogenated derivative of the biologically significant 4-hydroxycoumarin scaffold. 4-hydroxycoumarins are a pivotal class of heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including anticoagulant, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 5-position of the coumarin ring is a strategic modification aimed at potentially enhancing these biological effects. This guide details a robust and accessible synthetic protocol based on the von Pechmann condensation, elucidates the underlying reaction mechanism, provides step-by-step experimental procedures, and outlines methods for product characterization and validation. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction and Synthetic Strategy

The synthesis of 4-hydroxycoumarins is most effectively achieved through an acid-catalyzed condensation reaction between a phenol and a malonic acid derivative.[1][4][5] This approach, a variation of the classic von Pechmann condensation, is a cornerstone of coumarin chemistry due to its reliability and use of readily available starting materials.[6][7][8][9]

For the targeted synthesis of this compound, the selected precursors are 4-chlorophenol and malonic acid . The reaction is facilitated by a potent condensing agent system, typically a mixture of phosphorus oxychloride (POCl₃) and anhydrous zinc chloride (ZnCl₂).[1][4] This combination serves a dual purpose: POCl₃ acts as a powerful dehydrating agent that activates the carboxylic acid groups of malonic acid, while ZnCl₂ functions as a Lewis acid catalyst, promoting the critical intramolecular cyclization step.[1][6]

Reaction Mechanism

The synthesis proceeds through a multi-step mechanism involving esterification followed by an intramolecular electrophilic aromatic substitution (acylation).

-

Activation and Esterification: Phosphorus oxychloride activates the malonic acid, facilitating its reaction with 4-chlorophenol to form an intermediate phenoxycarbonyl ester.

-

Intramolecular Cyclization: Catalyzed by zinc chloride, the aromatic ring of the 4-chlorophenol intermediate performs a nucleophilic attack on one of the activated carbonyl groups. This intramolecular Friedel-Crafts-type acylation results in the formation of the heterocyclic ring system.

-

Dehydration and Tautomerization: The subsequent loss of a water molecule and tautomerization of the enol intermediate yields the stable aromatic 4-hydroxycoumarin product.

The mechanism is visualized in the diagram below.

Caption: Reaction mechanism for the von Pechmann condensation.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 6.43 g | 50 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 5.20 g | 50 |

| Anhydrous Zinc Chloride | ZnCl₂ | 136.30 | 13.63 g | 100 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 11.0 mL | 120 |

| Ice Water | H₂O | 18.02 | ~500 mL | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Place anhydrous zinc chloride (13.63 g) into the 250 mL three-neck round-bottom flask. Gently heat the flask under vacuum to ensure it is completely dry, then allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Add 4-chlorophenol (6.43 g) and malonic acid (5.20 g) to the flask. Equip the flask with a magnetic stir bar, a reflux condenser (topped with a drying tube), and a dropping funnel.

-

Catalyst Addition: Begin stirring the mixture. Slowly add phosphorus oxychloride (11.0 mL) dropwise from the dropping funnel over 15-20 minutes. The addition is exothermic, and an ice bath can be used to moderate the initial temperature if necessary.

-

Reaction Heating: After the addition is complete, heat the reaction mixture to 70-75 °C using a heating mantle. Maintain this temperature with continuous stirring for 3-4 hours. The mixture will become a thick, viscous slurry.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

-

Work-up and Quenching: After the reaction is complete (as indicated by TLC), carefully cool the flask in an ice bath. Very slowly and cautiously, pour the reaction mixture onto approximately 500 mL of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will hydrolyze the excess POCl₃, generating HCl gas. Perform this step in the back of the fume hood.

-

Product Isolation: The crude product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation. Isolate the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude solid on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and recrystallize from a suitable solvent, such as ethanol or aqueous acetic acid, to yield off-white to pale yellow crystals.[10]

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow and Characterization

Synthesis Workflow

The overall experimental workflow is depicted below, outlining the process from initial setup to final product analysis.

Caption: Overview of the synthesis and purification workflow.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results for C₉H₅ClO₃ |

| Melting Point | Literature values should be consulted for comparison.[11] |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons on the coumarin ring system. A broad singlet for the hydroxyl proton is also expected. |

| ¹³C NMR (DMSO-d₆) | Approximately 9 distinct signals, including a characteristic downfield signal for the lactone carbonyl carbon (~160-165 ppm) and signals for the aromatic carbons. |

| IR Spectroscopy (KBr) | Characteristic absorption bands: broad O-H stretch (~3300-3500 cm⁻¹), strong lactone C=O stretch (~1650-1720 cm⁻¹), and C=C aromatic stretches (~1500-1600 cm⁻¹).[4][12][13] |

| Mass Spectrometry | Expected molecular ion peaks [M]+ and [M+2]+ corresponding to the isotopic pattern of chlorine at m/z = 196.0 and 198.0. |

Field-Proven Insights and Troubleshooting

-

Anhydrous Conditions are Critical: Both ZnCl₂ and POCl₃ are highly sensitive to moisture. The presence of water will deactivate the reagents and significantly reduce the reaction yield. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

-

Controlling the Quench: The hydrolysis of POCl₃ is extremely vigorous. The quenching step must be performed slowly, with efficient cooling and stirring, in a high-performance fume hood to manage the exotherm and the evolution of HCl gas.

-

Purity of Starting Materials: Using high-purity, anhydrous 4-chlorophenol and zinc chloride is essential for achieving a clean reaction and a high yield.

-

Potential Side Products: Incomplete cyclization or the formation of polymeric materials can occur.[14] A thorough wash during work-up and careful recrystallization are crucial for removing these impurities and obtaining a pure final product.

Conclusion

The protocol described provides a reliable and well-established method for the synthesis of this compound. By leveraging the von Pechmann condensation with 4-chlorophenol and malonic acid, this procedure offers a direct route to a valuable halogenated coumarin derivative. Careful attention to anhydrous conditions and safety during the work-up procedure will ensure a successful synthesis, yielding a product suitable for further investigation in medicinal chemistry and materials science.

References

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). ScienceDirect.

- Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry.

- Pechmann condens

- Facile Synthesis of 4-Hydroxycoumarin. (n.d.). Scribd.

- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A.

- A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2018).

- A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Deriv

- Pechmann Condens

- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). Indian Journal of Chemistry.

- A review on convenient synthesis of substituted coumarins using reuseable solid acid c

- Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal.

- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2019).

- (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. (n.d.).

- Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2011). MDPI.

- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019).

- A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. (2021).

- 54311-48-7(this compound) Product Description. (n.d.). ChemicalBook.

- minimizing side product formation in the synthesis of 4-Hydroxycoumarin. (n.d.). Benchchem.

Sources

- 1. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 2. sciepub.com [sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. scribd.com [scribd.com]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. 54311-48-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 5-Chloro-4-hydroxy-2H-chromen-2-one

Abstract

This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 5-Chloro-4-hydroxy-2H-chromen-2-one purity. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from mobile phase preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a halogenated derivative of 4-hydroxycoumarin. The 4-hydroxycoumarin scaffold is a core structural motif in numerous compounds of significant pharmacological interest, most notably as anticoagulants.[1][2] Given their therapeutic potential, the stringent control of purity and stability of these active pharmaceutical ingredients (APIs) is paramount to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity assay and impurity profiling of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3]

The objective of this work was to develop and validate a stability-indicating HPLC method. A critical aspect of this is ensuring the method can resolve the main peak from any potential degradation products or process-related impurities.[4] This was achieved through forced degradation studies, subjecting the analyte to various stress conditions to generate potential degradants.

Experimental

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatography Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase is widely used and effective for the separation of moderately polar coumarin derivatives.[3]

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

-

Reference Standard: this compound of known purity (≥99.5%).

Chromatographic Conditions: The "Why"

The selection of chromatographic parameters is pivotal for achieving optimal separation.

-

Mobile Phase: Acetonitrile and water are chosen for their miscibility, low UV cutoff, and compatibility with reverse-phase chromatography. The addition of a small percentage of formic acid (e.g., 0.1%) to the aqueous phase is crucial. 4-hydroxycoumarins are weakly acidic; acidifying the mobile phase suppresses the ionization of the hydroxyl group, ensuring the analyte is in a single, neutral form. This results in improved peak shape (less tailing) and more stable retention times.

-

Column: A C18 column provides the necessary hydrophobicity to retain the moderately nonpolar this compound, allowing for effective separation from more polar or nonpolar impurities.[3]

-

Detection Wavelength: Coumarin derivatives possess a conjugated system that strongly absorbs UV radiation.[3] A detection wavelength of 310 nm is selected, as it typically provides high sensitivity for the 4-hydroxycoumarin chromophore while minimizing interference from potential impurities that may not share the same absorption maxima. A PDA detector is recommended to assess peak purity throughout the validation process.

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. Maintaining a constant column temperature (e.g., 30 °C) is essential for ensuring reproducible retention times.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 310 nm |

| Run Time | 10 minutes |

Protocols

Solution Preparation

-

Mobile Phase Preparation: Prepare a 0.1% formic acid in water solution by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly. The mobile phase is prepared by mixing this solution with acetonitrile in the ratio specified in Table 1. Degas the mobile phase before use.

-

Diluent Preparation: A mixture of Acetonitrile:Water (50:50 v/v) is used as the diluent for preparing standard and sample solutions.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the systematic workflow for the purity analysis.

Caption: HPLC Purity Analysis Workflow.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[5][6]

System Suitability Test (SST)

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified.[7][8] This is a non-negotiable step that ensures the system is performing adequately on the day of analysis.[9] A working standard solution (100 µg/mL) is injected six times.

Table 2: System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria (based on USP <621>) |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Causality: The tailing factor ensures peak symmetry, which is critical for accurate integration. Theoretical plates measure column efficiency, indicating good separation power. The Relative Standard Deviation (%RSD) for peak area and retention time demonstrates the precision of the injector and pump, respectively.[9]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are performed to demonstrate this.[4]

Protocol: A sample solution of this compound (1000 µg/mL) is subjected to the following stress conditions:

-

Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours. Neutralize with 1N NaOH.

-

Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours. Neutralize with 1N HCl.

-

Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

-

Thermal Degradation: Solid sample kept in an oven at 105°C for 24 hours.

-

Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

Analysis: The stressed samples are diluted to 100 µg/mL and injected into the HPLC system. The chromatograms are evaluated for the resolution between the main peak and any degradation peaks. Peak purity of the analyte peak is assessed using a PDA detector.

Expected Outcome: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0) and the peak purity angle is less than the peak purity threshold.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

Protocol: A series of solutions are prepared from the standard stock solution at five concentration levels, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration is injected in triplicate.

Analysis: A calibration curve is constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999

Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.